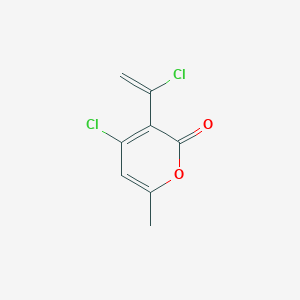
4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one
Descripción general
Descripción
4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.9744848 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one has been explored in the synthesis of various functionalized dihydropyran derivatives, showing potential cytotoxicity against human solid tumor cells. The presence of the chlorovinyl group enhances biological activity, making these compounds promising for further modification and study in cancer research (Miranda et al., 2006).
Role in Organic Synthesis
This compound serves as a starting material for synthesizing different 4-substituted 2H-pyran-2-ones. Its derivatives, such as 5-(2,2-dichlorovinyl)-2H-pyran-2-one, have been synthesized, demonstrating its versatility in organic chemistry (Kvita & Sauter, 1990).
Chemical Reactions and Analysis
The reactions of 4-chloro-3-(1-chlorovinyl)-6-methyl-2-pyrone with various hydrazines result in pyranopyrazolones. These reactions and the subsequent structural assignments provide insights into the chemical behavior of this compound (Cantos et al., 1986).
Computational Chemistry Studies
Studies involving the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a related compound, offer insights into the regio- and stereochemical preferences in such reactions. This knowledge is useful in predicting the outcomes of similar reactions in synthetic chemistry (Afarinkia et al., 2003).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and assessed for their biological activities. These compounds have been evaluated for properties like antibacterial activity, making them significant in the development of new therapeutic agents (Hoti et al., 2017).
Industrial Applications
Research has also explored its role in the anti-corrosion performance for mild steel in acidic mediums. Such studies are crucial in industrial applications where corrosion resistance is important (El Hattak et al., 2021).
Propiedades
IUPAC Name |
4-chloro-3-(1-chloroethenyl)-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGIBMQRILGOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
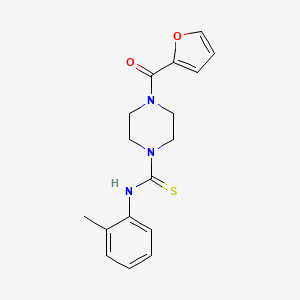
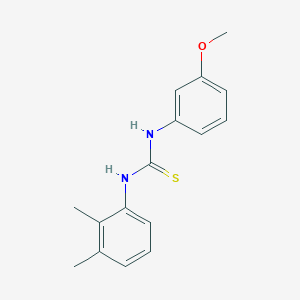
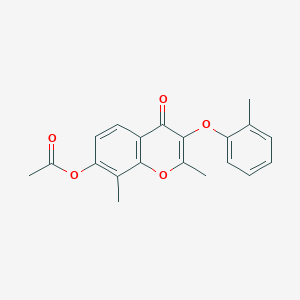
![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)


![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
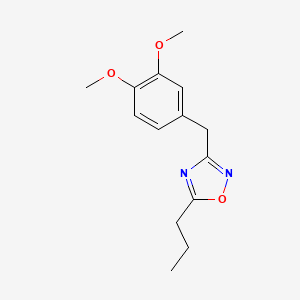
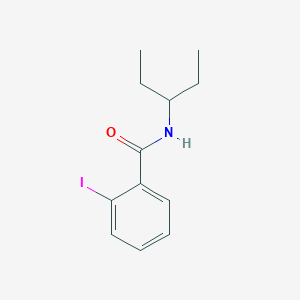

![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)

